6-bromo-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine
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Overview
Description
6-bromo-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine typically involves the reaction of 4-methylphenylamine with 2-bromo-2-hydroxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
6-bromo-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 6-bromo-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine
- 6-chloro-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine
- 6-bromo-3-(4-methoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine
Uniqueness
6-bromo-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine is unique due to the presence of both a bromine atom and a methylphenyl group
Properties
Molecular Formula |
C15H14BrNO |
---|---|
Molecular Weight |
304.18 g/mol |
IUPAC Name |
6-bromo-3-(4-methylphenyl)-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C15H14BrNO/c1-11-2-5-14(6-3-11)17-9-12-8-13(16)4-7-15(12)18-10-17/h2-8H,9-10H2,1H3 |
InChI Key |
WFJUPMOVSRCBIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC3=C(C=CC(=C3)Br)OC2 |
Origin of Product |
United States |
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